molecular formula C6H2Cl2N2O5 B3254891 3,6-Dichloro-2,4-dinitrophenol CAS No. 24542-13-0

3,6-Dichloro-2,4-dinitrophenol

Cat. No. B3254891
CAS RN: 24542-13-0
M. Wt: 252.99 g/mol
InChI Key: XMXUSLWJWJCKTL-UHFFFAOYSA-N
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Description

3,6-Dichloro-2,4-dinitrophenol (DCNP) is an organic compound with the chemical formula C6H2Cl2N2O5 . It is a yellow crystalline solid that has been studied for various purposes, including its potential as an alternate-substrate inhibitor of phenolsulfotransferase . DCNP is also known by its CAS number: 24542-13-0 .


Synthesis Analysis

Several methods exist for synthesizing DCNP. One highly selective method involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture. This method yields DCNP with an impressive 80% yield .


Chemical Reactions Analysis

DCNP has been studied in various contexts, including its use as an alternate substrate inhibitor. It’s important to note that three phenols—2,4-dinitrophenol , 2-methyl-4,6-dinitrophenol , and Dinoseb —failed to derivatize using the α-bromo-2,3,4,5,6-penta-fluorotoluene (PFBBr) procedure . This information highlights the unique reactivity of DCNP compared to other phenolic compounds.


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 123-126°C (decomposition) .
  • Solubility : Soluble in methanol (1 g/10 mL), yielding a clear, slightly yellow to deep greenish-yellow solution .

Mechanism of Action

DCNP’s mechanism of action involves its reduction of the indicator dye 2,6-dichloroindophenol . Ascorbic acid (vitamin C) in the sample reduces the dye to a colorless solution. At the endpoint of titration, excess unreduced dye appears as a rose-pink color in the acid solution. The titer of the dye can be determined using a standard ascorbic acid solution .

properties

IUPAC Name

3,6-dichloro-2,4-dinitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O5/c7-2-1-3(9(12)13)4(8)5(6(2)11)10(14)15/h1,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXUSLWJWJCKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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